molecular formula C11H17NO B2886038 (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine CAS No. 2248182-94-5

(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine

Cat. No.: B2886038
CAS No.: 2248182-94-5
M. Wt: 179.263
InChI Key: JBUZRYQJIVIHBE-SECBINFHSA-N
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Description

(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine is a chiral amine compound with a methoxy group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Alkylation: The benzene derivative undergoes alkylation to introduce the propan-1-amine side chain.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (2S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced chiral catalysts and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2-Methoxyphenyl)propan-1-amine
  • (2S)-2-(5-Methylphenyl)propan-1-amine
  • (2S)-2-(2-Methoxy-4-methylphenyl)propan-1-amine

Uniqueness

(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-(2-methoxy-5-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUZRYQJIVIHBE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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